molecular formula C19H18N2O5S B2657600 (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide CAS No. 2035000-44-1

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide

Cat. No.: B2657600
CAS No.: 2035000-44-1
M. Wt: 386.42
InChI Key: DBZFXMGKPOWOTN-VAWYXSNFSA-N
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Description

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two prominent pharmacophores: an oxazolidinedione ring and a styryl sulfonamide group. The oxazolidinone core is a privileged structure in medicinal chemistry, famously known as the scaffold in a class of protein synthesis inhibitors that target the bacterial ribosome . Researchers can investigate this compound as a novel chemical entity for developing new antimicrobial agents, particularly against Gram-positive pathogens, or as a scaffold for exploring inhibition of other biological targets. Beyond its potential as a bioactive core, this compound presents unique opportunities in chemical biology for probe development and bioconjugation. The conjugated (E)-styryl sulfonamide moiety can serve as a Michael acceptor, potentially allowing this molecule to act as an electrophile in click chemistry reactions, such as thiol-ene couplings, which are valuable for labeling peptides and proteins . The distinct molecular architecture, featuring multiple chiral centers and hydrogen-bond acceptors, also makes it a valuable intermediate for constructing more complex chemical libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-14-26-19(23)21(18)13-17(16-9-5-2-6-10-16)20-27(24,25)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZFXMGKPOWOTN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylethyl halide in the presence of a base.

    Formation of the Phenylethenesulfonamide Moiety: This is typically done by reacting the intermediate with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring and sulfonamide group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Sulfonamide Analogues

Property Compound A (6b) Target Compound (Estimated)
Molecular Formula C₁₄H₁₂ClNO₂S ~C₁₉H₁₈N₂O₅S
Molecular Weight (g/mol) 294.03 395–410
Melting Point (°C) 108–110 >110 (predicted)
Key Functional Groups Chlorophenyl, ethenesulfonamide Oxazolidinone, ethenesulfonamide
Synthesis Yield 49% Not reported
Hypothesized Biological Targets DHPS, carbonic anhydrases Bacterial ribosomes, folate enzymes

Research Implications and Limitations

  • Strengths : The target compound’s structural complexity may improve target selectivity or pharmacokinetics compared to simpler analogues like 6b.
  • Gaps : Lack of explicit data on the target compound’s synthesis, crystallography (e.g., SHELX-refined structures ), or bioactivity necessitates further experimental validation.

Biological Activity

(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O5S. The compound features a sulfonamide group, an oxazolidinone ring, and phenylethyl substituents, which contribute to its unique biological properties. The structural complexity may influence its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The following sections provide detailed insights into its biological effects based on various studies.

Antibacterial Activity

  • Mechanism of Action : The sulfonamide moiety is known for its ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis pathway.
  • Case Studies :
    • In vitro studies demonstrated that the compound showed notable activity against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
    • Comparative studies showed that the compound was effective against Staphylococcus epidermidis, while exhibiting limited activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Antifungal Activity

  • In vitro Testing : The compound has been tested against Candida albicans, revealing significant antifungal properties. Most derivatives exhibited excellent antifungal activity except for one variant that showed minimal effectiveness .

Table 1: Biological Activity of this compound

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial625 - 1250
Staphylococcus epidermidisAntibacterial625 - 1250
Enterococcus faecalisAntibacterial625
Pseudomonas aeruginosaLimited activityNot effective
Candida albicansAntifungalEffective

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